2-Fluoro-2-phenylacetamide vs. Non-Fluorinated Parent | Enhanced α-L-Fucosidase Inhibition Potency
The incorporation of the 2-fluoro-2-phenylacetamide scaffold into a 2β-deoxyfuconojirimycin (DFJ) derivative resulted in an 18-fold increase in inhibitory potency against human lysosomal α-L-fucosidase compared to the original, non-fluorinated DFJ compound [1]. The N-(2-fluorophenyl)-2β-DFJ acetamide derivative (compound 18j) exhibited potent and selective inhibition of α-l-fucosidases from multiple species [1].
| Evidence Dimension | Potency against human lysosomal α-L-fucosidase |
|---|---|
| Target Compound Data | IC50 = 0.0079 µM (7.9 nM) for derivative incorporating 2-fluoro-2-phenylacetamide scaffold (compound 18j) |
| Comparator Or Baseline | Original 1-deoxyfuconojirimycin (DFJ) compound |
| Quantified Difference | ~18-fold more potent |
| Conditions | In vitro enzyme inhibition assay; human lysosomal α-L-fucosidase |
Why This Matters
This direct comparative data validates the selection of the fluorinated phenylacetamide core over its non-fluorinated analog for achieving high-potency enzyme inhibition in glycobiology and therapeutic development programs.
- [1] Kato A, Okaki T, Ifuku S, Sato K, Hirokami Y, Iwaki R, et al. Synthesis and biological evaluation of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide as a potent inhibitor for α-L-fucosidases. Bioorg Med Chem. 2013;21(21):6565-73. View Source
